3-(3-methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole

Data Availability Research Gap Procurement Caution

3-(3-Methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole (CAS 62507-58-8) is a fully substituted 3,4,5-triaryl-4H-1,2,4-triazole bearing a characteristic arrangement of electron-donating (3-methoxyphenyl) and electron-withdrawing (4-nitrophenyl) substituents flanking the triazole core. The compound belongs to the broader class of 4,5-bis(aryl)-4H-1,2,4-triazoles, a scaffold associated with analgesic, anti-inflammatory, and enzyme-inhibitory activities in the patent and primary literature.

Molecular Formula C21H16N4O3
Molecular Weight 372.4 g/mol
CAS No. 62507-58-8
Cat. No. B11978247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole
CAS62507-58-8
Molecular FormulaC21H16N4O3
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C21H16N4O3/c1-28-19-9-5-6-16(14-19)21-23-22-20(24(21)17-7-3-2-4-8-17)15-10-12-18(13-11-15)25(26)27/h2-14H,1H3
InChIKeyXIILVDCKGAAZNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole (CAS 62507‑58‑8): Structural Overview and Procurement Context for Research-Use Triazole Derivatives


3-(3-Methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole (CAS 62507-58-8) is a fully substituted 3,4,5-triaryl-4H-1,2,4-triazole bearing a characteristic arrangement of electron-donating (3-methoxyphenyl) and electron-withdrawing (4-nitrophenyl) substituents flanking the triazole core [1]. The compound belongs to the broader class of 4,5-bis(aryl)-4H-1,2,4-triazoles, a scaffold associated with analgesic, anti-inflammatory, and enzyme-inhibitory activities in the patent and primary literature [2]. Unlike simpler triazole derivatives, the specific regioisomeric arrangement (3-meta-methoxy vs. 4-para-nitro) creates a distinct electronic and steric profile that is not replicated by common close analogs such as the 4-chlorophenyl or 4-methoxyphenyl variants.

Why All 3,5-Diaryl-4-phenyl-4H-1,2,4-triazoles Are Not Interchangeable: Substituent-Dependent Activity Gradients in Triazole-Based Research Compounds


The biological and physicochemical properties of 4H-1,2,4-triazoles are exquisitely sensitive to the nature and position of aryl substituents. In the 4‑N‑nitrophenyl substituted amino-4H-1,2,4-triazole series, moving a chloro substituent from meta to para position on the benzyl group shifted aromatase inhibitory IC50 values by orders of magnitude [1]. Similarly, the patent literature on 4,5‑bis(aryl)-4H-1,2,4-triazole analgesics demonstrates that methoxy position (meta vs. para), nitro placement, and N4‑phenyl substitution collectively determine pharmacological activity and toxicity profiles [2]. Consequently, substituting 3-(3-methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole with a regioisomeric analog (e.g., 4‑methoxyphenyl or 3‑nitrophenyl variants) is expected to yield different binding affinities, metabolic stability, and physicochemical behavior, making generic substitution scientifically unjustified without explicit comparative validation data.

Quantitative Differentiation Evidence for 3-(3-Methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole vs. Closest Structural Analogs


Limitation Acknowledgment: Absence of Published Head-to-Head Bioactivity Comparisons for This Compound vs. Named Analogs

An exhaustive search of PubMed, Google Scholar, patent databases, and chemical vendor platforms as of mid-2025 did not identify any published study reporting quantitative biological activity data (IC50, Ki, MIC, etc.) for 3-(3-methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole (CAS 62507‑58‑8) in direct comparison with a named structural analog. The evidence presented below therefore relies on computed physicochemical properties, vendor purity benchmarks, and class-level structure-activity inferences from related 4H-1,2,4-triazole series. Users requiring validated comparative bioactivity data for procurement decisions should request custom head-to-head profiling or consult the latest primary literature [1].

Data Availability Research Gap Procurement Caution

Computed Lipophilicity Differentiates Target Compound from the 4-Chlorophenyl Analog

The target compound exhibits a computed XLogP3‑AA value of 4.2 (PubChem), indicating moderate lipophilicity consistent with favorable oral absorption and CNS permeability per Lipinski guidelines [1]. In contrast, the closest commercially available analog, 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole (CAS 62507‑59‑9), has a predicted logP of 6.77 (ACD/LogP, ChemSpider), reflecting the replacement of electron‑donating OCH3 with electron‑withdrawing Cl . Although computed via different algorithms, the ~2.5 log unit difference is large and biologically meaningful.

Lipophilicity Drug-likeness ADME Prediction

Higher Vendor-Supplied Purity and Batch QC Documentation vs. Common Analogs

The target compound is supplied at 97% purity with batch-specific QC documentation including NMR, HPLC, and GC (Bidepharm) . The closest analog 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole (CAS 62507‑59‑9) is typically offered at 95% purity without publicly listed batch QC certificates . The 2% absolute purity differential, combined with documented QC, reduces the risk of irreproducible biological results arising from unidentified impurities.

Chemical Purity Quality Control Reproducibility

Meta-Methoxy vs. Para-Methoxy Substitution: Regioisomeric Control of Electronic Properties

The target compound bears a 3‑methoxyphenyl (meta‑OCH3) substituent at C3. Meta‑methoxy groups exert electron donation primarily through inductive effects, whereas para‑methoxy groups donate via resonance (+M effect), yielding different Hammett substituent constants (σmeta = +0.12 vs. σpara = –0.27 for OCH3) [1]. In the broader 1,2,4-triazole literature, the position of substituents on pendant phenyl rings modulates biological activity: in 4‑amino‑5‑(nitrophenyl)-1H-1,2,4-triazole-3‑thiones, the position of the nitro group (2-, 3-, or 4-) altered antioxidant potency, confirming that regioisomeric aryl substitution changes bioactivity even when the substituent identity is unchanged [2].

Regioisomerism Structure-Activity Relationship Hammett Constants

Optimal Application Scenarios for 3-(3-Methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole Based on Differential Evidence


Structure-Activity Relationship (SAR) Probe for 4,5-Bis(aryl)-4H-1,2,4-triazole Pharmacophore Mapping

The target compound's unique combination of meta‑methoxy electron donation and para‑nitro electron withdrawal, with a computed XLogP3 of 4.2, makes it an ideal probe for dissecting the contribution of lipophilicity and electronic effects to target binding in the 4,5‑bis(aryl)-4H-1,2,4-triazole class [1]. Its moderate logP contrasts sharply with the highly lipophilic 4‑chlorophenyl analog (ACD/LogP 6.77), enabling pairwise SAR comparisons to quantify the impact of OCH3→Cl replacement on potency in analgesic or anti‑inflammatory screens .

High-Confidence Screening Hit Validation Requiring Documented Chemical Integrity

When a primary screening campaign identifies a 1,2,4-triazole scaffold as a hit, the 97% purity with batch-specific NMR, HPLC, and GC quality control documentation minimizes the risk of pursuing false positives arising from impurities [1]. This purity level exceeds the typical 95% specification of close analogs such as CAS 62507‑59‑9, translating to approximately 40% less total impurity load at typical screening concentrations, a meaningful advantage in concentration-response curve validation studies .

Computational Chemistry Benchmarking and ADME Prediction Model Training Set Candidate

The experimentally validated purity and well-defined computed properties (XLogP3 = 4.2, molecular weight 372.4 g/mol, H‑bond acceptor count 5) position this compound as a high-quality data point for training or validating in silico ADME prediction models, particularly those focused on heterocyclic drug-like space [1]. Its intermediate lipophilicity addresses a region of chemical space often underrepresented in public training sets compared to highly lipophilic screening collections.

Regioisomeric Reference Standard for Analytical Method Development

The distinct 3‑methoxy (meta) substitution pattern, which differs from the more synthetically accessible 4‑methoxy (para) triazole regioisomers, provides a valuable reference standard for developing HPLC or LC‑MS methods capable of resolving regioisomeric triazole impurities in pharmaceutical process chemistry [1]. The Hammett σ difference (σmeta +0.12 vs. σpara –0.27) ensures distinct chromatographic retention behavior between meta and para methoxy regioisomers, supporting method specificity validation.

Quote Request

Request a Quote for 3-(3-methoxyphenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.